1-(4-Isopropoxyphenyl)-2-nitroprop1-ene
Description
1-(4-Isopropoxyphenyl)-2-nitroprop1-ene is a nitroalkene derivative featuring an isopropoxy-substituted aromatic ring conjugated to a nitropropene moiety. The isopropoxy group enhances lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and stability .
Properties
CAS No. |
84023-34-7 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(2-nitroprop-1-enyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15NO3/c1-9(2)16-12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3 |
InChI Key |
OVMVBUIIZSMKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 1-(4-isopropoxyphenyl)-2-nitroprop1-ene and its analogs:
Key Insights :
- The nitropropene group in the target compound enables conjugation, enhancing electrophilicity compared to the ketone in 1-(4-isopropoxyphenyl)ethanone .
- Unlike 3-(4-isopropylphenyl)-1-propene, the nitro and ether groups in the target compound increase polarity, affecting solubility and reactivity .
Physical and Chemical Properties
Based on analogs from the evidence, the following trends are inferred:
Analysis :
- The nitro group reduces LogP compared to 1-(4-isopropoxyphenyl)ethanone, suggesting lower lipophilicity and better water solubility .
- Brominated analogs (e.g., compounds 9–12 in ) exhibit higher molecular weights (~350–400 g/mol) due to bromine substitution, making them bulkier and less reactive in certain contexts .
Stability and Handling
- The nitro group may render the target compound more sensitive to heat or shock compared to 3-(4-isopropylphenyl)-1-propene, which lacks such functional groups .
- Safety protocols for 1-(4-isopropoxyphenyl)ethanone (e.g., ventilation, anti-static measures) likely apply to the target compound due to similar aromatic/ether structures .
Limitations of Available Data
- Direct experimental data (e.g., melting point, spectral characterization) for this compound is absent in the evidence, necessitating extrapolation from analogs.
- Safety and toxicity profiles remain unverified; further studies are required to confirm handling protocols .
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